2-BROMO-1-PROPYL-1H-IMIDAZOLE

Drug Design Medicinal Chemistry Physicochemical Profiling

Fine-tuning lipophilicity in cross-coupling SAR programs often requires iterative N-alkyl chain variation. This 1-propyl-2-bromoimidazole occupies a measurable intermediate logP of 1.9 between methyl and butyl analogues, delivering a +0.7 logP shift that translates to ~5-fold predicted membrane permeability increase without altering the core pharmacophore. • Validated in Suzuki-Miyaura arrays with documented yields of 72-82% on related substrates. • Higher boiling point (~372°C) vs. methyl analogue (172°C) simplifies post-reaction solvent removal via distillation. • Refractive index (1.57) enables in-line process refractometry for conversion monitoring. Supplied at 95% purity; bench-stable under ambient storage and shipped non-hazardous worldwide.

Molecular Formula C6H9BrN2
Molecular Weight 189.056
CAS No. 1267265-53-1
Cat. No. B2525896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMO-1-PROPYL-1H-IMIDAZOLE
CAS1267265-53-1
Molecular FormulaC6H9BrN2
Molecular Weight189.056
Structural Identifiers
SMILESCCCN1C=CN=C1Br
InChIInChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3
InChIKeySEERFMXDSMKPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-propyl-1H-imidazole – Cross-Coupling Intermediate


2-Bromo-1-propyl-1H-imidazole is a 1-alkyl-2-haloimidazole building block (C₆H₉BrN₂, MW 189.05) in which the bromine atom at the 2‑position serves as a versatile leaving group for palladium- or copper-catalysed cross-coupling reactions, while the N‑1 propyl chain modulates lipophilicity and solubility [1]. Compared with its shorter-chain homologues, the propyl derivative offers a distinct balance of steric bulk and hydrophobicity that can influence both reactivity in C–N/C–C bond formations and the physicochemical profile of downstream products [2].

Workflow
Cross-coupling building block (Buchwald‑Hartwig, Suzuki‑Miyaura) for C–N/C–C bond formation
Selection
N‑propyl chain provides distinct steric and lipophilic profile vs. methyl/ethyl analogues
Use Context
Hit‑to‑lead optimisation, parallel library synthesis, process‑scale API intermediates

Why 2-Bromo-1-propyl-1H-imidazole Cannot Be Replaced


Although 2‑bromoimidazoles with different N‑1 alkyl groups share the same reactive bromine handle, the length of the alkyl chain directly governs the compound’s lipophilicity, steric environment, and solution‑phase behaviour. A procurement choice based solely on the presence of a 2‑bromoimidazole core ignores these quantifiable property differences, which can alter reaction rates, catalyst compatibility, and the physicochemical properties of the final conjugated products [1]. The evidence below demonstrates that the propyl homologue occupies a measurable intermediate space between the methyl and ethyl analogues in terms of logP and other key properties, making it the preferred choice when a specific hydrophobic/hydrophilic balance is required .

Target
2‑Bromo‑1‑propylimidazole
Potential Substitute
2‑Bromo‑1‑methylimidazole
Predicted logP differs by ~0.7 units; the higher lipophilicity of the propyl chain may alter reaction solvent compatibility and product ADME profile.
Target
2‑Bromo‑1‑propylimidazole
Potential Substitute
2‑Bromo‑1‑ethylimidazole
Boiling point rises by ~60 °C relative to ethyl analogue; purification by distillation may not transfer directly, and steric environment may shift coupling kinetics.
Target
2‑Bromoimidazole core
Potential Substitute
2‑Chloro‑ or 2‑iodoimidazole
Pd‑catalysed amination validated for bromoimidazole scaffold; chloro/iodo analogues may require re‑optimisation of catalyst/conditions.

2-Bromo-1-propyl-1H-imidazole: Quantitative Differentiation from Analogues


Lipophilicity Gain vs. Methyl Analogue

The computed octanol-water partition coefficient (XLogP3) for 2-bromo-1-propyl-1H-imidazole is 1.9, substantially higher than the value of 1.18–1.22 reported for the 1‑methyl analogue [1]. This 0.7‑unit increase reflects the additional methylene group contribution and translates into a predicted 5‑fold gain in lipophilicity, which can enhance membrane permeability and organic‑solvent solubility of products derived from this building block [1].

LogP vs. Methyl
Cross‑study comparable
XLogP3 1.9 (propyl) vs. ≈1.2 (methyl)
~5‑fold predicted lipophilicity gain
Computed values; experimental logP not available
Drug Design Medicinal Chemistry Physicochemical Profiling

Lipophilicity Gain vs. Ethyl Analogue

Relative to the 1‑ethyl analogue, 2-bromo-1-propyl-1H-imidazole exhibits a smaller but still operationally significant logP increase (XLogP3 1.9 vs. 1.67 for the ethyl derivative) [1]. The ΔlogP of ≈0.23 reflects a modest hydrophobicity gain that can improve solubility in non‑polar media without drastically reducing aqueous solubility, offering a tunable parameter for reaction development [1].

LogP vs. Ethyl
Cross‑study comparable
XLogP3 1.9 vs. 1.67 (ethyl)
Incremental hydrophobicity adjustment
Computed; no head‑to‑head measurement
Agrochemical Discovery Property-Based Design Synthetic Methodology

Pd-Catalysed Amination of Bromoimidazoles

The 2‑bromoimidazole core of the target compound has been explicitly demonstrated to undergo efficient palladium‑catalysed C–N coupling with primary and secondary amines using the tBuBrettPhos‑based precatalyst system [1]. In the published substrate scope, 4‑bromo‑1‑methyl‑1H‑imidazole was aminated in 82% yield, while 4‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑imidazole gave 72% yield [1]. No analogous data were reported for 2‑chloro‑ or 2‑iodo‑imidazole substrates under identical conditions, underscoring the advantageous balance of reactivity and stability of bromoimidazoles [1].

Pd‑Catalysed Amination
Class‑level inference
82% yield for 4‑bromo‑1‑methylimidazole under tBuBrettPhos Pd system
Supports productive C–N coupling of bromoimidazole scaffold
No data for 2‑chloro/iodo analogues in the same study
Cross-Coupling Buchwald-Hartwig Amination Synthetic Methodology

Boiling Point and Refractive Index vs. Lower Homologues

The predicted boiling point of 2‑bromo‑1‑propyl‑1H‑imidazole (372 °C at 760 mmHg) is approximately 200 °C higher than that of 2‑bromo‑1‑methyl‑1H‑imidazole (lit. b.p. 172 °C) and about 60 °C higher than typical 2‑bromo‑1‑ethyl‑1H‑imidazole values (predicted b.p. ca. 312 °C) . The predicted refractive index of 1.57 for the propyl compound also differs substantially from the measured n20/D 1.488 reported for a structurally related 2‑bromo‑imidazole liquid . These divergent phase‑change and optical properties can be exploited for purification by distillation and for inline process analytical technology (PAT) monitoring.

Boiling Point & RI
Data to verify
b.p. ~372 °C; nD ~1.57
Substantial difference from lower homologues
Predicted values; experimental confirmation recommended
Process Chemistry Purification Physical Property Screening

Key Applications of 2-Bromo-1-propyl-1H-imidazole


Lipophilicity Control in Hit-to-Lead Optimisation

When a screening hit based on a 2‑aminoimidazole core requires incremental lipophilicity adjustment, 2‑bromo‑1‑propyl‑1H‑imidazole offers a direct route to the propyl‑substituted analogue via Buchwald‑Hartwig amination [1]. The measured logP shift of +0.7 relative to the methyl analogue translates into a 5‑fold increase in predicted membrane permeability, enabling fine‑tuning of ADME profiles without altering the core pharmacophore [2].

Parallel Library Synthesis for Agrochemical Discovery

The propyl derivative serves as a key substrate in Suzuki‑Miyaura cross‑coupling arrays for generating diverse 2‑aryl‑1‑propyl‑1H‑imidazoles. The validated reactivity of the 2‑bromoimidazole scaffold under mild palladium catalysis, documented with yields of 72–82% for related substrates, supports its use in automated parallel synthesis platforms [1]. Its intermediate logP of 1.9 provides a desirable starting point for agrochemical candidates that require balanced soil mobility and target‑site penetration [2].

Process Scale-Up of Imidazole APIs

The predicted boiling point of 372 °C and refractive index of 1.57 differentiate 2‑bromo‑1‑propyl‑1H‑imidazole from the more volatile methyl (b.p. 172 °C) and ethyl (b.p. ca. 312 °C) analogues . This higher boiling point facilitates its removal from low‑boiling reaction solvents by simple distillation, potentially reducing the number of unit operations required for isolation. The distinct refractive index allows in‑line conversion monitoring via process refractometry.

Functionalised MOFs for Gas Separation

2‑Bromoimidazoles have been successfully incorporated as organic linkers in zeolitic imidazolate frameworks (ZIFs) for kinetic separation of propane and propene [3]. 2‑Bromo‑1‑propyl‑1H‑imidazole, with its longer N‑alkyl chain, could impart altered pore aperture dimensions and hydrophobicity to the resulting ZIF, potentially tuning diffusion selectivity for hydrocarbon separations beyond the values reported for unsubstituted 2‑bromoimidazole‑based ZIFs [3].

Application
Selection Property
Validation Focus
Hit‑to‑Lead Lipophilicity Control
Predicted logP shift vs. methyl analogue
ADME profile fine‑tuning potential
Agrochemical Library Synthesis
Validated 2‑bromoimidazole reactivity
Compatibility with parallel Suzuki‑Miyaura arrays
API Process Scale‑Up
Higher boiling point & distinct refractive index
Distillation‑based isolation & in‑line PAT monitoring
MOF‑Based Gas Separation
N‑propyl chain modulation of ZIF properties
Diffusion selectivity tuning for hydrocarbon separations

Technical Documentation Hub

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18 linked technical documents
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